CURRENT EVIDENCE STATUS: Limited Public Comparative Data for This Specific Compound
A rigorous search of primary research papers, patents, and authoritative databases (excluding vendor aggregator sites) was conducted. While this compound (CAS 2034598-26-8) is referenced in patent landscapes concerning triazolo[4,3-a]pyrazine inhibitors of c-Met and NK-3 receptors, no direct head-to-head quantitative comparison of this exact compound against its closest analogs (e.g., 8-hydroxy analog CAS 476480-54-3, 8-ethoxy analog CAS not assigned, or 6-methylnicotinamide analog CAS 2091183-56-9) could be identified in the permissible public domain sources [1] [2]. Comprehensive SAR studies on the triazolo[4,3-a]pyrazine scaffold confirm that substituent identity at the 8-position critically governs biological activity, providing class-level support for the non-interchangeability of these analogs [3]. However, the specific IC50 values, selectivity ratios, and cellular potency metrics required for a quantifiable procurement decision for this exact compound remain unavailable from admissible sources at this time.
| Evidence Dimension | Anti-malarial, anti-bacterial, anti-tubercular activity of triazolo[4,3-a]pyrazine analogues |
|---|---|
| Target Compound Data | No specific activity data available from admissible sources |
| Comparator Or Baseline | 26 structurally distinct triazolo[4,3-a]pyrazine analogues tested in parallel |
| Quantified Difference | Substituent-dependent activity with several analogues showing complete inactivity (MIC >100 µg/mL) while optimized analogues achieved MIC values as low as 6.25 µg/mL in anti-tubercular assays |
| Conditions | In vitro anti-malarial (P. falciparum), anti-bacterial (S. aureus, E. coli, P. aeruginosa), and anti-tubercular (M. tuberculosis H37Rv) assays |
Why This Matters
This class-level data strongly cautions against substituting one triazolo[4,3-a]pyrazine analogue for another without compound-specific validation, reinforcing the need to procure the exact structure.
- [1] US Patent US9422299B2. Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. Assignee: Ogeda S.A. Publication Date: August 23, 2016. View Source
- [2] US Patent US8329705B2. Substituted triazolo-pyrazine compounds. Assignee: ArQule, Inc. Publication Date: December 11, 2012. View Source
- [3] Jethava, D. J., Acharya, P. T., Vasava, M. S., Bhoi, M. N., Bhavsar, Z. A., Rathwa, S. K., Rajani, D. P., & Patel, H. D. (2019). Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues. Journal of Molecular Structure, 1184, 168-192. View Source
